4-Hydroxycyclohexane-1-carboxamide

Physicochemical Properties Drug-likeness Hydrogen Bonding

This stereoisomer mixture (CAS 1221724-30-6) of 4-hydroxycyclohexane-1-carboxamide provides a cost-effective scaffold for early-stage SAR and CNS drug discovery. With hydroxyl and carboxamide groups, it offers hydrogen bond donor/acceptor functionality and improved drug-likeness (TPSA 63.3 Ų, logP -0.3) over unsubstituted cyclohexanecarboxamide. Use for preliminary scaffold diversification; deconvolute biological activity by follow-up isomer-specific synthesis. Purchase with Certificate of Analysis confirming purity and isomer ratio.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1221724-30-6
Cat. No. B3339759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclohexane-1-carboxamide
CAS1221724-30-6
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)N)O
InChIInChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10)
InChIKeyUCUHQXIAXJMZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycyclohexane-1-carboxamide (CAS 1221724-30-6): Versatile Small-Molecule Scaffold for Drug Discovery and Chemical Synthesis


4-Hydroxycyclohexane-1-carboxamide (CAS 1221724-30-6) is a cyclohexane derivative with the molecular formula C7H13NO2 and molecular weight of 143.18 g/mol, characterized by a hydroxyl group at the 4-position and a primary carboxamide at the 1-position [1]. The compound exists as a mixture of cis and trans stereoisomers under this CAS registry, with the trans isomer specifically designated as CAS 116941-10-7 and the cis isomer as CAS 19556-97-9 . It serves as a versatile small-molecule scaffold and synthetic intermediate, particularly in the preparation of constrained amino acids and pharmaceutically active compounds [2]. The presence of both hydrogen bond donor (hydroxyl, amide NH2) and acceptor (amide carbonyl) functionalities makes it a useful building block for medicinal chemistry applications [1].

Why cis/trans Isomer Purity Matters in 4-Hydroxycyclohexane-1-carboxamide Procurement for Stereospecific Applications


Generic substitution among cyclohexanecarboxamide analogs or stereoisomers is scientifically inadvisable due to stereochemistry-dependent differences in biological recognition, physicochemical properties, and downstream synthetic utility. The cis and trans isomers of 4-hydroxycyclohexane-1-carboxamide exhibit distinct spatial orientations of the hydroxyl and carboxamide groups, which directly affect hydrogen bonding patterns, molecular recognition by biological targets, and crystallinity [1]. In medicinal chemistry, the trans configuration (CAS 116941-10-7) presents both functional groups in equatorial positions on a chair cyclohexane conformation, whereas the cis isomer (CAS 19556-97-9) places one group in an axial orientation—a conformational difference that can alter target binding affinity, metabolic stability, and pharmacokinetic properties [1]. For synthetic applications as a chiral building block or intermediate, undefined stereochemistry introduces uncontrolled variables that may compromise reaction yields, product purity, and reproducibility [2]. Therefore, procurement decisions must specify isomer composition when stereochemical integrity is critical to the intended application.

Quantitative Differentiation Evidence for 4-Hydroxycyclohexane-1-carboxamide (CAS 1221724-30-6)


Computational Physicochemical Comparison: 4-Hydroxycyclohexane-1-carboxamide vs. Unsubstituted Cyclohexanecarboxamide

The addition of a 4-hydroxyl group to cyclohexanecarboxamide significantly alters computed physicochemical parameters relevant to drug-likeness and formulation. 4-Hydroxycyclohexane-1-carboxamide exhibits a lower calculated logP (-0.3) compared to the unsubstituted parent (logP ~1.0), indicating increased hydrophilicity [1]. Topological polar surface area (TPSA) increases from 43.1 Ų for cyclohexanecarboxamide to 63.3 Ų due to the hydroxyl group, enhancing aqueous solubility and affecting membrane permeability [1]. Hydrogen bond donor count increases from 1 to 2, while hydrogen bond acceptor count increases from 1 to 2 .

Physicochemical Properties Drug-likeness Hydrogen Bonding

Stereochemical Divergence: cis vs. trans Isomer Conformational Energy Differences

The cis and trans isomers of 4-hydroxycyclohexane-1-carboxamide exhibit distinct conformational preferences on the cyclohexane chair. For the trans isomer (CAS 116941-10-7), both the hydroxyl and carboxamide substituents occupy equatorial positions in the lowest-energy conformation, with an estimated conformational free energy difference (A-value) for hydroxyl of ~0.87 kcal/mol and for carboxamide of ~1.2-1.4 kcal/mol favoring the diequatorial arrangement [1]. In contrast, the cis isomer (CAS 19556-97-9) must place one substituent in an axial position, resulting in a higher-energy ground state by approximately 0.87-1.4 kcal/mol relative to the trans isomer [1].

Stereochemistry Conformational Analysis Cyclohexane Chair Conformation

Synthetic Utility: Role as Intermediate in Constrained Amino Acid Synthesis vs. Alternative Scaffolds

4-Hydroxycyclohexane-1-carboxamide serves as a direct precursor for the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, a class of constrained amino acids valued in peptidomimetic design . This transformation proceeds through selective chemical reactions that preserve the hydroxyl functionality while converting the amide to the corresponding amino acid . The cyclohexane scaffold provides conformational restriction not achievable with linear aliphatic alternatives such as 6-aminohexanoic acid or 5-aminopentanoic acid derivatives [1].

Synthetic Intermediate Constrained Amino Acids Peptidomimetics

Recommended Application Scenarios for 4-Hydroxycyclohexane-1-carboxamide (CAS 1221724-30-6) Based on Evidence Profile


Stereospecific Drug Discovery: Trans Isomer (CAS 116941-10-7) for Defined Pharmacophore Geometry

For drug discovery programs requiring defined three-dimensional pharmacophore presentation, the trans isomer (CAS 116941-10-7) is the appropriate selection. The diequatorial orientation of both hydroxyl and carboxamide groups in the trans configuration presents a consistent hydrogen bonding surface that can be exploited for structure-based drug design [1]. This stereochemically defined geometry is essential when the cyclohexane scaffold serves as a core template for molecular recognition events. Procurement should specify the trans isomer and request analytical certification (NMR or chiral HPLC) confirming stereochemical purity [2].

Hydrophilic Scaffold Expansion: Leveraging Increased TPSA and Reduced logP

When a medicinal chemistry program requires scaffold modification to improve aqueous solubility or reduce lipophilicity-driven off-target effects, 4-hydroxycyclohexane-1-carboxamide offers quantifiable advantages over the unsubstituted cyclohexanecarboxamide scaffold. The increased TPSA (63.3 Ų) and reduced logP (-0.3) compared to the parent compound support improved drug-likeness parameters [1]. This property profile is particularly relevant for central nervous system (CNS) drug discovery where balancing permeability with solubility remains a key optimization challenge.

Constrained Peptidomimetic Synthesis: Building Block for β-Turn Mimetics

As a precursor to 1-amino-4-hydroxycyclohexane-1-carboxylic acid derivatives, this compound enables the synthesis of conformationally constrained amino acids that serve as β-turn mimetics in peptide-based therapeutics [1]. The cyclohexane ring imposes torsional restrictions on the peptide backbone, stabilizing specific secondary structure motifs that are critical for target engagement. This application scenario is distinct from linear aliphatic alternatives, which cannot provide comparable conformational control without introducing additional steric elements [2].

Scaffold Diversification Libraries: Mixture (CAS 1221724-30-6) for Initial SAR Exploration

For early-stage scaffold diversification and preliminary structure-activity relationship (SAR) studies where stereochemical optimization will be addressed in subsequent iterations, the stereoisomer mixture (CAS 1221724-30-6) offers a cost-effective entry point [1]. This approach allows exploration of the 4-hydroxycyclohexane carboxamide chemotype before committing to isomer-specific synthesis and characterization. However, any positive biological signal from the mixture must be followed by isomer deconvolution to attribute activity to specific stereochemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxycyclohexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.